molecular formula C9H8N4O2S2 B2692866 5-Methyl-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]-thiazin-2-amine 6,6-dioxide CAS No. 952949-12-1

5-Methyl-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]-thiazin-2-amine 6,6-dioxide

Cat. No.: B2692866
CAS No.: 952949-12-1
M. Wt: 268.31
InChI Key: QRKRFOYWUKSZNK-UHFFFAOYSA-N
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Description

5-Methyl-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]-thiazin-2-amine 6,6-dioxide is a heterocyclic compound that features a unique fusion of pyrimidine, thieno, and thiazine rings. This compound is of significant interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]-thiazin-2-amine 6,6-dioxide typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Cyclization Reactions: These involve the formation of the fused ring system through cyclization of intermediate compounds.

    Condensation Reactions: These are used to introduce the thiazine and thieno rings into the pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]-thiazin-2-amine 6,6-dioxide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

5-Methyl-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]-thiazin-2-amine 6,6-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-Methyl-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]-thiazin-2-amine 6,6-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by:

    Inhibition: Blocking the activity of specific enzymes or receptors.

    Activation: Enhancing the activity of certain proteins or pathways.

    Binding: Interacting with DNA or RNA to modulate gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thioxopyrimidines: Compounds with a similar pyrimidine core but different substituents.

    Thiazoles: Compounds with a thiazole ring instead of a thiazine ring.

    Indole Derivatives: Compounds with an indole ring system that may exhibit similar biological activities.

Uniqueness

5-Methyl-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]-thiazin-2-amine 6,6-dioxide is unique due to its specific ring fusion and substitution pattern, which may confer distinct biological and chemical properties compared to other similar compounds .

Properties

IUPAC Name

8-methyl-7,7-dioxo-3,7λ6-dithia-8,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),2(6),4,9,11-pentaen-12-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S2/c1-13-5-4-11-9(10)12-7(5)8-6(2-3-16-8)17(13,14)15/h2-4H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKRFOYWUKSZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN=C(N=C2C3=C(S1(=O)=O)C=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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